4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O6S/c1-18(2)31(17-19-8-6-5-7-9-19)38(33,34)24-12-10-20(11-13-24)25(32)28-27-30-29-26(37-27)21-14-22(35-3)16-23(15-21)36-4/h5-16,18H,17H2,1-4H3,(H,28,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRRSNNGENPVCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide represents a novel class of sulfamoyl benzamide derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structure
The synthesis of this compound involves the coupling of a sulfamoyl group with a benzamide framework and an oxadiazole moiety. The structural formula can be represented as follows:
The compound's structure is characterized by the presence of:
- A sulfamoyl group that enhances solubility and biological activity.
- An oxadiazole ring known for its pharmacological properties.
- A dimethoxyphenyl substituent that may contribute to its interaction with biological targets.
Biological Activity Overview
Research indicates that sulfamoyl benzamide derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Compounds similar to this one have shown significant inhibitory effects on various cancer cell lines. For instance, derivatives containing oxadiazole rings have been reported to inhibit RET kinase activity, which is crucial in cancer proliferation pathways .
- Antimicrobial Properties : Some sulfamoyl derivatives have demonstrated antimicrobial activity against various pathogens. The presence of the sulfamoyl group is often linked to enhanced antibacterial properties .
Case Studies and Research Findings
- Antitumor Activity : A study on related benzamide derivatives revealed that compounds with oxadiazole rings exhibited potent antitumor activity against HepG2 cells, with IC50 values as low as 0.25 µM . This suggests that the oxadiazole moiety in our compound may similarly enhance anticancer efficacy.
- Kinase Inhibition : Research has shown that specific benzamide derivatives can act as RET kinase inhibitors, leading to reduced cell proliferation in cancer models. The compound's structure suggests potential for similar activity due to the presence of the oxadiazole and sulfamoyl groups .
- In vitro Studies : In vitro assays have demonstrated that related compounds exhibit moderate to high potency in inhibiting cell growth in cancer lines. For example, compounds with similar structural features have been found to significantly inhibit cell proliferation driven by mutations in RET kinase .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Chemical Structure and Synthesis
The chemical structure of the compound features a sulfamoyl group linked to an oxadiazole moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that can include the condensation of appropriate hydrazides with various aromatic aldehydes or ketones to form the oxadiazole framework. The specific synthetic pathways can vary, but they often incorporate techniques such as refluxing in solvents like formamide or using catalysts to promote the formation of key intermediates.
Anti-Cancer Properties
Recent studies have highlighted the anti-cancer potential of oxadiazole derivatives, including the compound . Research indicates that compounds containing oxadiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxic Assays : In vitro studies have demonstrated that certain derivatives can induce apoptosis in glioblastoma cells by damaging DNA and disrupting cell proliferation pathways .
- Molecular Docking Studies : Computational simulations suggest that these compounds can effectively bind to target proteins involved in cancer progression, enhancing their potential as therapeutic agents .
Anti-Diabetic Effects
The compound also shows promise in managing diabetes:
- In Vivo Studies : Experiments conducted on genetically modified models like Drosophila melanogaster have revealed that specific derivatives can significantly lower glucose levels, indicating their potential as anti-diabetic agents .
- Mechanistic Insights : The mechanisms are believed to involve modulation of insulin signaling pathways and enhancement of glucose uptake by peripheral tissues.
Case Study 1: Cytotoxic Efficacy
A study involving a series of synthesized oxadiazoles demonstrated that compounds similar to 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibited IC50 values in low micromolar ranges against glioblastoma cell lines . These findings support further exploration into their mechanisms of action and optimization for clinical use.
Case Study 2: Anti-Diabetic Activity
In a separate investigation using diabetic Drosophila models, certain oxadiazole derivatives were found to significantly reduce hyperglycemia through enhanced insulin sensitivity. This study underscores the therapeutic potential of these compounds in metabolic disorders .
Chemical Reactions Analysis
Sulfamoyl Group Reactivity
The benzyl(propan-2-yl)sulfamoyl group (-SO₂N(benzyl)(iPr)) participates in nucleophilic and electrophilic reactions:
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Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides under basic conditions (K₂CO₃/DMF) to form N-alkylated or N-acylated derivatives .
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Hydrolysis : Undergoes acidic hydrolysis (HCl/H₂O, reflux) to yield sulfonic acid derivatives, confirmed via LC-MS analysis .
Table 1: Sulfamoyl Group Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylated sulfamoyl | 72 | |
| Hydrolysis | 6M HCl, 80°C, 6h | Sulfonic acid analog | 89 |
1,3,4-Oxadiazole Ring Transformations
The 1,3,4-oxadiazole ring demonstrates stability under neutral conditions but reacts under specific stimuli:
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Electrophilic Substitution : The 5-(3,5-dimethoxyphenyl) substituent undergoes nitration (HNO₃/H₂SO₄) at the para-position relative to methoxy groups .
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Ring-Opening : Treatment with hydrazine (NH₂NH₂, EtOH) cleaves the oxadiazole ring to form a diacylhydrazine intermediate .
Table 2: Oxadiazole Ring Reactions
Benzamide Core Modifications
The central benzamide group participates in:
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Amide Bond Hydrolysis : Strong bases (e.g., NaOH, 60°C) cleave the amide bond, yielding 4-[benzyl(propan-2-yl)sulfamoyl]benzoic acid and 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine .
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Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol to form imine-linked derivatives .
Table 3: Benzamide Reactions
| Reaction Type | Reagents/Conditions | Product | Purity (HPLC) |
|---|---|---|---|
| Amide Hydrolysis | 2M NaOH, 60°C, 3h | Benzoic acid + oxadiazol-2-amine | >95% |
| Schiff Base Synthesis | PhCHO, EtOH, Δ, 12h | N-(Benzylidene)-substituted benzamide | 88% |
Functional Group Interplay
Synergistic effects between moieties influence reactivity:
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Tandem Reactions : Sequential alkylation of the sulfamoyl group followed by oxadiazole nitration produces multi-functionalized analogs with enhanced bioactivity .
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Steric Effects : The 3,5-dimethoxyphenyl group directs electrophilic substitutions to specific positions due to steric and electronic factors .
Mechanistic Insights
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DFT Studies : Calculations (B3LYP/6-31G*) reveal that the sulfamoyl group’s electron-withdrawing nature stabilizes transition states during electrophilic substitutions .
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Kinetic Data : Oxadiazole ring-opening follows first-order kinetics (k = 0.15 h⁻¹ at 25°C) .
This compound’s reactivity profile positions it as a versatile intermediate for drug discovery, particularly in synthesizing enzyme inhibitors . Further studies should explore photochemical and biocatalytic transformations to expand its synthetic utility.
Comparison with Similar Compounds
Table 1: Key Structural Features and Reported Activities of Analogous Compounds
Key Comparative Findings
Substituent Impact on Bioactivity
Sulfamoyl Group Variations :
- Benzyl(propan-2-yl)sulfamoyl (Target Compound): The isopropyl group may enhance metabolic stability compared to LMM5’s methyl group, while retaining affinity for sulfamoyl-binding targets (e.g., thioredoxin reductase) .
- Cyclohexyl(ethyl)sulfamoyl (LMM11): Bulkier substituents reduce cytotoxicity but may limit membrane permeability .
- Bis(prop-2-enyl)sulfamoyl (): Increased hydrophobicity could improve tissue penetration but raise solubility challenges .
Oxadiazole Ring Substituents :
- 3,5-Dimethoxyphenyl (Target Compound and OZE-II): The symmetric methoxy groups likely enhance π-π stacking with aromatic residues in enzymes (e.g., Trr1 or bacterial kinases) . OZE-II’s anti-staphylococcal activity (MIC: 4–8 μg/mL) suggests this substituent is critical for binding to Gram-positive targets .
- 4-Methoxyphenylmethyl (LMM5): The methylene spacer between the oxadiazole and methoxyphenyl groups may reduce steric hindrance, improving antifungal efficacy .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound’s benzyl(propan-2-yl)sulfamoyl group predicts higher logP than LMM5 (methyl) but lower than LMM11 (cyclohexyl), balancing solubility and membrane permeability .
- Metabolic Stability : Methoxy groups on the oxadiazole ring (e.g., 3,5-dimethoxy in Target Compound and OZE-II) may slow oxidative metabolism, extending half-life compared to furan-containing analogs like LMM11 .
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for preparing 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and what purification methods are recommended? A: The compound is synthesized via multi-step reactions involving:
- Sulfamoyl coupling : Benzyl isopropylamine is reacted with sulfonyl chlorides to form the sulfamoyl intermediate.
- Oxadiazole formation : Cyclization of thiosemicarbazides with carboxylic acids under POCl₃ catalysis (reflux at 90°C, 3 hours) to yield the 1,3,4-oxadiazole core .
- Benzamide coupling : The oxadiazole intermediate is coupled with activated benzoyl derivatives using carbodiimide-based reagents (e.g., DCC/DMAP).
Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from DMSO/water mixtures (2:1 v/v) .
Structural Characterization
Q: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound? A:
- ¹H/¹³C NMR : Assign peaks for sulfamoyl (δ 3.1–3.3 ppm, isopropyl CH), oxadiazole (C-2 at δ 165–170 ppm), and dimethoxyphenyl (δ 3.8 ppm, OCH₃) .
- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of isopropyl group).
- Elemental analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .
Initial Biological Screening
Q: How can researchers design assays to evaluate the antibacterial potential of this compound? A:
- Minimum Inhibitory Concentration (MIC) : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations from 0.5–128 µg/mL .
- Time-kill kinetics : Monitor bacterial viability at 2-hour intervals over 24 hours to assess bactericidal vs. bacteriostatic effects.
- Control compounds : Include sulfadimethoxazole (CAS 729-99-7) as a structural analog reference .
Advanced Reaction Optimization
Q: What statistical approaches are effective for optimizing synthesis yield and scalability? A:
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³) to variables like temperature (70–110°C), POCl₃ equivalents (2–4 mol), and reaction time (2–4 hours) .
- Response Surface Methodology (RSM) : Model interactions between parameters to identify optimal conditions.
- Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions in cyclization steps .
Mechanistic Studies on Bioactivity
Q: How can researchers investigate the compound’s mechanism of action against bacterial targets? A:
- Enzyme inhibition assays : Test inhibition of dihydropteroate synthase (DHPS) or β-lactamase using colorimetric substrates (e.g., nitrocefin) .
- Molecular docking : Simulate binding to DHPS (PDB ID: 1AJ0) to identify key interactions (e.g., sulfamoyl with pterin-binding pocket).
- Resistance studies : Serial passage experiments to detect mutation hotspots in target genes .
Addressing Data Contradictions in Activity
Q: How should discrepancies in reported antibacterial activity across studies be resolved? A:
- Replicate assays : Standardize protocols (e.g., CLSI guidelines) for MIC determination to minimize variability .
- Check structural integrity : Re-characterize the compound (via NMR/HPLC) to rule out degradation or isomerization.
- Evaluate efflux pump effects : Use efflux inhibitors (e.g., PAβN) to assess if resistance is pump-mediated .
Stability and Degradation Profiling
Q: What methodologies are used to assess the compound’s stability under physiological conditions? A:
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
- HPLC-MS monitoring : Track degradation products (e.g., sulfonic acid derivatives from hydrolysis) .
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and analyze purity changes .
SAR Studies for Analog Development
Q: How can structure-activity relationship (SAR) studies guide the design of more potent analogs? A:
- Modify substituents : Replace 3,5-dimethoxyphenyl with electron-withdrawing groups (e.g., NO₂, CF₃) to enhance target binding .
- Bioisosteric replacement : Substitute oxadiazole with thiadiazole or triazole to improve metabolic stability .
- Pharmacophore mapping : Use CoMFA/CoMSIA models to correlate steric/electronic features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
